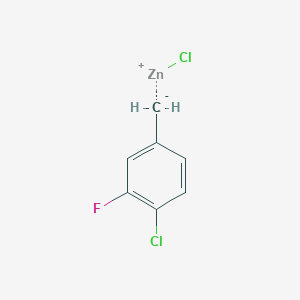
4-Chloro-3-fluorobenzylzinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl2FZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorobenzylzinc chloride can be synthesized through the reaction of 4-chloro-3-fluorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-chloro-3-fluorobenzyl chloride to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:
- Use of high-purity zinc and 4-chloro-3-fluorobenzyl chloride.
- Optimization of reaction parameters such as temperature, solvent volume, and reaction time.
- Implementation of purification steps to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-fluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Aryl and Alkyl Derivatives: Depending on the coupling partner, the major products formed are various aryl and alkyl derivatives, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluorobenzylzinc chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 4-chloro-3-fluorobenzylzinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including:
Nucleophilic Attack: The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Transmetalation: In cross-coupling reactions, the organozinc compound transfers its organic group to a metal catalyst, which then facilitates the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the fluorine atom.
3-Fluorobenzyl chloride: Similar in structure but lacks the chlorine atom.
4-Chloro-3-fluorobenzaldehyde: Contains an aldehyde group instead of the zinc moiety.
Uniqueness
4-Chloro-3-fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. The organozinc moiety also provides unique reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H5Cl2FZn |
|---|---|
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-chloro-2-fluoro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MNLMJOXNKWFQMT-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C=C1)Cl)F.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
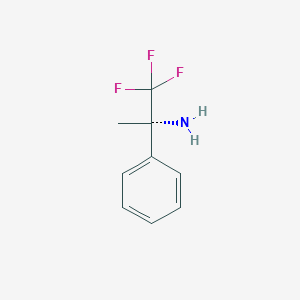
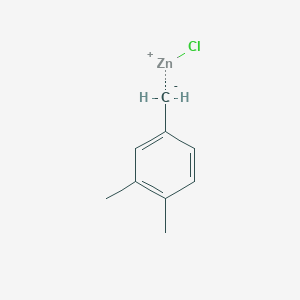


![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
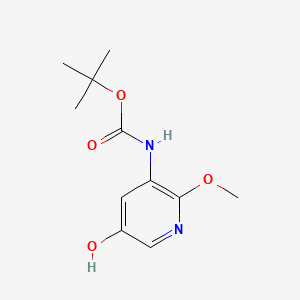
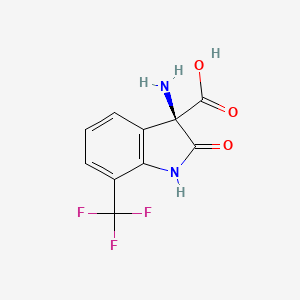
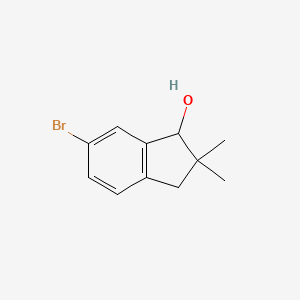

![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
